4-Bromo-3-nitro-1H-pyrazole (CAS 89717-64-6) is a highly functionalized heterocyclic building block essential for advanced pharmaceutical synthesis and agrochemical development. Characterized by a pyrazole core substituted with a bromine atom at the C4 position and a nitro group at the C3 position, this compound serves as a bifunctional precursor. The C4-bromo handle is optimized for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, while the C3-nitro group acts both as a strong electron-withdrawing moiety that modulates the N-H acidity and as a reducible precursor to 3-amino pyrazoles. Its predictable reactivity profile makes it a priority procurement choice for scaling up complex kinase inhibitors and fused bicyclic scaffolds [1].
Substituting 4-Bromo-3-nitro-1H-pyrazole with simpler analogs like 3-nitro-1H-pyrazole or 4-bromo-1H-pyrazole fundamentally disrupts established synthetic routes. 3-Nitro-1H-pyrazole lacks the essential C4-halogen handle, rendering direct palladium-catalyzed cross-coupling impossible without additional, low-yielding halogenation steps. Conversely, 4-bromo-1H-pyrazole lacks the C3-nitro group, which not only removes the capability for downstream reduction to an amine but also drastically increases the pKa of the pyrazole N-H bond. This shift in acidity necessitates the use of hazardous, strong bases (like sodium hydride) for N-alkylation, whereas 4-bromo-3-nitro-1H-pyrazole can be cleanly alkylated using mild carbonate bases, ensuring higher reproducibility and compatibility with base-sensitive functional groups in scaling environments [1].
The presence of the strongly electron-withdrawing C3-nitro group significantly lowers the pKa of the pyrazole N-H bond compared to non-nitrated analogs. While 4-bromo-1H-pyrazole exhibits a pKa of approximately 13.6, the pKa of 4-bromo-3-nitro-1H-pyrazole is reduced to the 7.0–9.8 range. This >4 unit pKa shift allows for efficient N-alkylation using mild bases such as potassium carbonate (K2CO3) in DMF at 85 °C, achieving high yields without the need for aggressive reagents like NaH required by the comparator[1].
| Evidence Dimension | Pyrazole N-H pKa and required alkylation base |
| Target Compound Data | pKa ~7.0–9.8; alkylation viable with mild K2CO3 |
| Comparator Or Baseline | 4-bromo-1H-pyrazole (pKa ~13.6; requires strong bases like NaH) |
| Quantified Difference | >4 pKa unit reduction enabling mild base compatibility |
| Conditions | N-alkylation in DMF at 85 °C |
Enables safer, more reproducible scale-up of N-alkylated intermediates by avoiding moisture-sensitive, highly reactive bases.
Procurement of 4-bromo-3-nitro-1H-pyrazole provides a direct, process-ready halogen handle for Suzuki-Miyaura and Buchwald-Hartwig couplings at the C4 position. In contrast, using 3-nitro-1H-pyrazole as a baseline requires an initial, often unselective bromination step that reduces overall yield and increases process time. The C4-bromo target compound successfully undergoes direct cross-coupling with arylboronic acids, yielding >60-80% of C4-arylated products in a single step, streamlining the synthesis of multi-substituted pyrazole cores [1].
| Evidence Dimension | Steps to C4-arylation |
| Target Compound Data | 1 step (direct Suzuki coupling, >60% yield) |
| Comparator Or Baseline | 3-nitro-1H-pyrazole (2 steps: bromination then coupling, lower overall yield) |
| Quantified Difference | Eliminates 1 synthetic step; prevents yield loss from unselective halogenation |
| Conditions | Palladium-catalyzed cross-coupling with arylboronic acids |
Reduces synthetic steps and improves overall yield in the manufacturing of C4-functionalized pyrazole APIs.
In the development of Type III RIPK1 kinase inhibitors, the specific 4-bromo-3-nitro-1H-pyrazole moiety acts as an essential hinge-binding equivalent. Structural studies demonstrate that this exact substitution pattern forms two critical hydrogen bonds with the Asp156 residue of the RIPK1 kinase, anchoring the molecule and directing adjacent hydrophobic groups into the allosteric pocket. Substitution with generic pyrazoles or analogs lacking the nitro/bromo combination results in a loss of these specific contacts, drastically reducing the nanomolar inhibitory potency observed with the target compound [1].
| Evidence Dimension | Hydrogen bond formation with RIPK1 Asp156 |
| Target Compound Data | Forms 2 specific hydrogen bonds |
| Comparator Or Baseline | Unsubstituted or mono-substituted pyrazoles (fails to form dual bonds) |
| Quantified Difference | Enables nanomolar IC50 potency through precise allosteric anchoring |
| Conditions | RIPK1 kinase allosteric pocket binding assay |
Validates the compound as a non-negotiable building block for specific, high-potency kinase inhibitor scaffolds.
Directly leveraging its ability to form dual hydrogen bonds with key kinase residues (e.g., Asp156 in RIPK1), this compound is heavily procured as a starting material for allosteric kinase inhibitors. The nitro group and bromo handle provide the exact steric and electronic properties needed for nanomolar target engagement [1].
The compound is an ideal precursor for bicyclic systems. The C3-nitro group can be selectively reduced to an amine, providing a 3-amino-4-bromo-1H-pyrazole intermediate. This adjacent amine-halide motif is perfectly set up for cyclization reactions to form pyrazolo[3,4-d]pyrimidines, common in oncology drug discovery [2].
Due to the high reactivity of the C4-bromo position, industrial chemists procure this building block to perform late-stage Suzuki or Buchwald-Hartwig couplings. This allows for the rapid generation of compound libraries with varied C4-aryl or heteroaryl substituents while keeping the pyrazole core intact [3].
Irritant